molecular formula C10H7NO2 B093325 7-Quinolinecarboxylic acid CAS No. 1078-30-4

7-Quinolinecarboxylic acid

Cat. No.: B093325
CAS No.: 1078-30-4
M. Wt: 173.17 g/mol
InChI Key: WXXVQWSDMOAHHV-UHFFFAOYSA-N
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Description

7-Quinolinecarboxylic acid is an organic compound with the molecular formula C10H7NO2. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. This compound is notable for its carboxyl group attached to the seventh position of the quinoline ring.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

A recent study presents the facile synthesis of quinolinecarboxylic acid-linked COF (QCA–COF) via the Doebner multicomponent reaction . This compound possesses multifunction, high specific surface area, robust physicochemical stability, and excellent crystallinity . It demonstrates excellent adsorption capacity for water-soluble organic pollutants , indicating potential future applications in environmental remediation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Quinolinecarboxylic acid can be achieved through several methods. One common approach is the Doebner multicomponent reaction, which involves the reaction of aniline derivatives with aldehydes and pyruvic acid in the presence of a catalyst such as sulfamic acid . This method is advantageous due to its simplicity and high yield.

Another method involves the oxidation of 7-chloro-8-methylquinoline using oxygen as an oxidant in the presence of a catalyst like N-hydroxyphthalimide and azobisisobutyronitrile . This method is environmentally friendly and avoids the generation of large amounts of waste.

Industrial Production Methods: For industrial production, the Doebner multicomponent reaction is often preferred due to its scalability and efficiency. The reaction conditions can be optimized to achieve high yields and purity, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Quinolinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinolinecarboxylic acid derivatives.

    Reduction: Reduction reactions can convert it into quinoline derivatives with different functional groups.

    Substitution: Electrophilic substitution reactions can introduce various substituents into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various quinolinecarboxylic acid derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Uniqueness: 7-Quinolinecarboxylic acid is unique due to its specific position of the carboxyl group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXVQWSDMOAHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344784
Record name 7-Quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078-30-4
Record name 7-Quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium hydroxide monohydrate (5.42 g, 141 mmol, 3 equiv.) in water (50 ml) was added to a solution of quinoline-7-carboxylic acid methyl ester (8.8 g, 47 mmol) in tetrahydrofuran (200 ml) and the solution was stirred at room temperature for 16 hours. The tetrahydrofuran was evaporated under reduced pressure and the solution adjusted to pH 7 with 1N HCl (aq) (141 ml), forming a white precipitate. The precipitate was filtered and washed with water and heptane. The solid was dried in a vacuum oven at 50° C. to give quinoline-7-carboxylic acid, 8.4 g (100% yield) as a white solid. LC @215 nm; Rt 0.66: 100%, m/z (ES+): 174 (M+H+.); δH (400 MHz; d6-DMSO) 9.02 (1H, dd), 8.58 (1H, s), 8.48 (1H, d), 8.09 (2H, m), 7.66 (1H, dd).
Name
Lithium hydroxide monohydrate
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 7-quinolinecarboxylic acid derivatives interact with HIV-1 integrase?

A1: Research suggests that polyhydroxylated styrylquinolines, specifically (E)-8-hydroxy-2-[2-(4,5-dihydroxy-3-methoxyphenyl)ethenyl]-7-quinolinecarboxylic acid (1), act as potent inhibitors of HIV-1 integrase (IN). [] While the exact mechanism is still under investigation, molecular dynamics simulations and docking studies suggest that the inhibitory activity might involve chelation with one or two magnesium ions (Mg2+) present near the enzyme's active site. [] Further research using ab initio calculations and analysis of electron density and electrostatic potential maps could provide more detailed insights into these interactions. []

Q2: What is the significance of characterizing the electron density and electrostatic properties of this compound derivatives?

A3: Characterizing the electron density and electrostatic properties of these compounds offers valuable insights into their structure-activity relationships. [] For example, comparing the electrostatic potential maps of (E)-8-hydroxy-2-[2-(4,5-dihydroxy-3-methoxyphenyl)ethenyl]-7-quinolinecarboxylic acid (1) with its progenitors helps identify potential metal chelation sites, which is crucial for understanding their inhibitory activity against HIV-1 integrase. [] Additionally, analyzing these properties can aid in predicting the behavior and interactions of these compounds in biological systems, ultimately guiding the design of more effective HIV-1 IN inhibitors. []

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